CDK8 Enzymatic Inhibition: Nanomolar Potency of the Parent Scaffold
5-Methyl-4-(piperazin-1-yl)pyrimidine directly inhibits CDK8 enzymatic activity with an IC50 of 10 nM as reported in BindingDB (ChEMBL-curated data) [1]. This baseline potency establishes the parent scaffold as an intrinsically active kinase-binding core. For context, structurally distinct CDK8 inhibitors such as cortistatin A exhibit reported IC50 values of approximately 17 nM against CDK8 [2], while the clinical-stage CDK8/19 inhibitor BCD-115 (senexin B derivative) has an IC50 of approximately 14 nM [3], indicating that the unsubstituted parent core is comparable in potency to far more complex, derivatized inhibitor chemotypes.
| Evidence Dimension | CDK8 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Cortistatin A: ~17 nM; BCD-115 (senexin B derivative): ~14 nM |
| Quantified Difference | Target compound exhibits potency within the same nanomolar range as established reference CDK8 inhibitors; approximately 1.4- to 1.7-fold more potent than cortistatin A. |
| Conditions | In vitro enzymatic inhibition assay; CDK8 (unknown origin); ChEMBL-curated BindingDB data |
Why This Matters
This establishes the unsubstituted core as a valid, cost-effective tool compound for CDK8 biochemical studies without requiring complex synthetic derivatization.
- [1] BindingDB Entry BDBM50565104 (CHEMBL4788035). Affinity Data: IC50 = 10 nM for CDK8 inhibition. View Source
- [2] Cee, V.J.; Chen, D.Y.-K.; Lee, M.R.; Nicolaou, K.C. Cortistatin A is a high-affinity ligand of protein kinases ROCK, CDK8, and CDK11. Angew. Chem. Int. Ed. 2009, 48(47), 8952-8957. View Source
- [3] Porter, D.C.; Farmaki, E.; Altilia, S.; et al. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities. Proc. Natl. Acad. Sci. USA 2012, 109(34), 13799-13804. View Source
